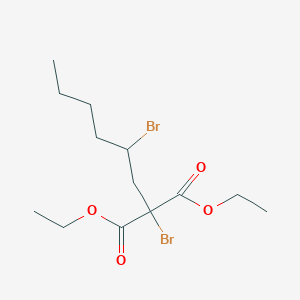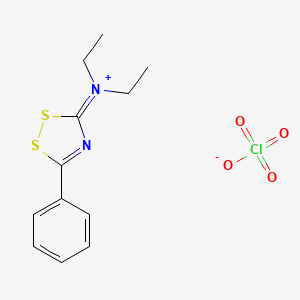
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride is a complex organic compound with the molecular formula C18H13ClNS2+. This compound is known for its unique structure, which includes a naphtho-thiazolium core with a chloro-thienyl ethenyl side chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates using sodium hydride (NaH) as a base and acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride include other thiazolium derivatives and compounds with similar structural motifs. These compounds may have different functional groups or side chains, leading to variations in their chemical and biological properties. The uniqueness of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-
Eigenschaften
CAS-Nummer |
63815-77-0 |
|---|---|
Molekularformel |
C18H13Cl2NS2 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
2-(2-chloro-2-thiophen-2-ylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C18H13ClNS2.ClH/c1-20-17(11-14(19)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)20;/h2-11H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WIYVCYBFFWFZMS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CS4)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



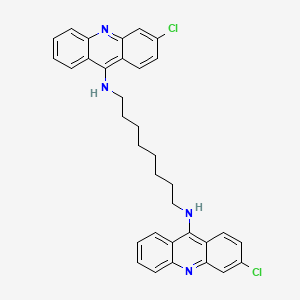
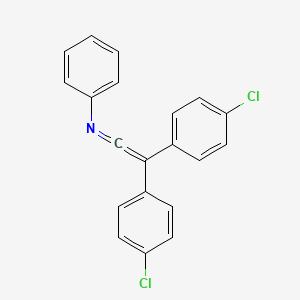

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)

![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)


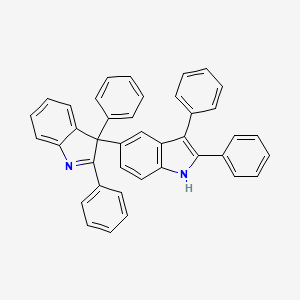
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
